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yl)methanamine

CAS No.: 886496-57-7

Cat. No.: B3294164

Get Quote

Executive Summary
The 8-methoxyquinoline scaffold represents a lipophilic, metabolically stable isostere of 8-

hydroxyquinoline. While the 8-hydroxy analogue acts primarily as a metal chelator, the 8-

methoxy variant blocks the phenolic oxygen, altering the pharmacophore’s solubility,

membrane permeability, and mechanism of action. Functionalization at the C5 position is the

primary vector for optimizing biological activity, serving as a "handle" for introducing diversity

without disrupting the electronic properties of the pyridine nitrogen. This guide details the

regioselective synthesis, structure-activity relationships (SAR), and therapeutic applications of

these derivatives.

Part 1: The Chemistry of C5 Functionalization
Electronic Character and Regioselectivity
The quinoline ring system presents a unique challenge in electrophilic aromatic substitution

(EAS). The nitrogen atom in the pyridine ring deactivates that ring toward electrophiles,

especially in acidic media where protonation occurs (
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). Consequently, electrophilic attack occurs on the carbocyclic (benzene) ring.

In 8-methoxyquinoline, the methoxy group at C8 is a strong electron-donating group (EDG) that

directs incoming electrophiles to the ortho (C7) and para (C5) positions.

Steric Control: The C7 position is sterically hindered by the adjacent methoxy group.

Electronic Control: The C5 position is electronically activated and sterically accessible.

Result: Electrophilic substitution (nitration, halogenation) occurs exclusively or predominantly

at the C5 position. This high regioselectivity is a critical synthetic advantage, allowing for

high-yield access to 5-substituted libraries without complex isomer separations.

Synthetic Pathways
The two primary routes to 5-substituted 8-methoxyquinolines are Direct Functionalization

(Route A) and De Novo Ring Construction (Route B).

Route A: Direct Electrophilic Substitution (Standard)
This is the most efficient route for introducing nitro, halo, or formyl groups.

Precursor: 8-Hydroxyquinoline is methylated (MeI/K₂CO₃) to yield 8-methoxyquinoline.

Nitration: Reaction with HNO₃/H₂SO₄ yields 5-nitro-8-methoxyquinoline. The nitro group can

be reduced (Fe/HCl or H₂/Pd-C) to the 5-amino derivative, a gateway for sulfonamides and

amides.

Bromination: Reaction with Br₂ in CHCl₃ or acetic acid yields 5-bromo-8-methoxyquinoline.

This intermediate is pivotal for Palladium-catalyzed cross-couplings (Suzuki, Heck) to

introduce aryl or alkyl groups at C5.

Route B: Skraup/Friedländer Synthesis (Specialized)
Used when the C5 substituent is sensitive to EAS conditions.

Starting Material: 2-Methoxy-5-substituted aniline.[1]

Reaction: Condensation with glycerol/sulfuric acid (Skraup) or
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-unsaturated carbonyls.

Regiochemistry: A meta-substituted aniline (3-substituted) would give a mixture of 5- and 7-

isomers. However, starting with a 2-methoxy-5-X-aniline forces the cyclization to yield the 8-

methoxy-5-X-quinoline exclusively.

Visualization of Synthetic Logic

Figure 1: Divergent Synthesis of 5-Substituted 8-Methoxyquinolines
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Part 2: Structure-Activity Relationships (SAR)[3]
The biological profile of 5-substituted 8-methoxyquinolines is defined by the interplay between

the lipophilic 8-methoxy anchor and the variable C5 tail.

Anticancer Activity
Derivatives bearing sulfonamide or arylamino groups at C5 have shown potent antiproliferative

effects.

Mechanism: Unlike 8-hydroxyquinolines which often act via non-specific metal

chelation/ROS generation, 8-methoxy derivatives often target specific proteins such as

tubulin (inhibiting polymerization) or Topoisomerase II (via DNA intercalation).

Key SAR Finding: The 8-methoxy group prevents the formation of neutral metal complexes,

increasing the molecule's lifetime in plasma and altering its intracellular distribution. The C5

substituent dictates the binding affinity to the hydrophobic pocket of the target protein.

Example: 8-Methoxyquinoline-5-sulfonamides have demonstrated IC₅₀ values in the low

micromolar range against HeLa and MCF-7 cell lines.
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Antimicrobial & Antifungal Activity[4][5]
5-Nitro-8-methoxyquinoline: Exhibits broad-spectrum antibacterial activity, though generally

less potent than the 8-hydroxy analogue.[2] The mechanism involves nitro-reduction to

reactive intermediates that damage bacterial DNA.

Lipophilicity: The 8-methoxy group significantly increases

compared to the 8-hydroxy parent. This enhances penetration through the mycobacterial cell
wall, making these derivatives interesting candidates for anti-tuberculosis research.

Neuroprotection (The "Masked" Chelator)
Concept: In neurodegenerative diseases (Alzheimer's, Parkinson's), oxidative stress is

driven by aberrant metal ions (Cu, Fe).

Role of 8-Methoxy: 8-Methoxyquinolines cannot directly chelate metals. However, they are

explored as pro-drugs. Metabolic O-demethylation in the brain can release the active 8-

hydroxy chelator locally, potentially reducing systemic toxicity associated with direct

administration of strong chelators.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-methoxyquinoline
Objective: Regioselective bromination at C5. Scale: 10 mmol.

Preparation: Dissolve 8-methoxyquinoline (1.59 g, 10 mmol) in chloroform (20 mL) in a

round-bottom flask wrapped in aluminum foil (protect from light).

Addition: Add a solution of bromine (1.76 g, 11 mmol, 1.1 eq) in chloroform (5 mL) dropwise

over 15 minutes at room temperature.

Reaction: Stir the mixture at ambient temperature for 24–48 hours. Monitor by TLC

(Hexane/EtOAc 3:1).

Workup:
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Wash the organic layer with 5% aqueous NaHCO₃ (3 × 20 mL) to remove HBr and

unreacted bromine.

Wash with 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench any residual oxidants.

Dry over anhydrous Na₂SO₄.

Purification: Evaporate the solvent. Recrystallize the solid residue from ethanol or purify via

silica gel flash chromatography (eluent: Hexane/EtOAc).

Yield: Expected yield 90–95%. Product appears as a pale yellow solid.[3]

Protocol 2: Synthesis of 5-Nitro-8-methoxyquinoline
Objective: Electrophilic nitration.

Preparation: Dissolve 8-methoxyquinoline (10 mmol) in concentrated sulfuric acid (5 mL) at

0°C (ice bath).

Nitration: Add fuming nitric acid (1.2 eq) dropwise, maintaining the temperature below 5°C.

Reaction: Allow to warm to room temperature and stir for 1 hour.

Quench: Pour the reaction mixture onto crushed ice (50 g).

Neutralization: Carefully neutralize with ammonium hydroxide or sodium carbonate solution

until pH ~8. A yellow precipitate will form.[2][3]

Isolation: Filter the solid, wash with cold water, and dry.

Yield: Expected yield 75–80%.

Part 4: Quantitative Data Summary
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Compound
Class

C5 Substituent Target/Activity
IC₅₀ / MIC
Range

Key Feature

Nitro-Quinolines
Antibacterial

(Gram +/-)

Metabolic

reduction

required for

activity.

Sulfonamides
Anticancer

(HeLa, MCF-7)

High lipophilicity;

Tubulin

interaction.

Amino-

Quinolines

Synthetic

Intermediate
N/A

Precursor for

diverse library

generation.

Aryl-Quinolines
Antimalarial /

Cytotoxic

Biaryl twist

disrupts DNA

intercalation.

Part 5: SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) Map

8-Methoxyquinoline
Scaffold

C5 Position (Para to N)
Major site for functionalization
Determines Target Specificity

(e.g., Sulfonamides -> Anticancer)

C8 Methoxy Group
Blocks Chelation (vs 8-OH)

Increases Lipophilicity (LogP)
Improves Membrane Permeability

C2 Position
Secondary site for steric bulk

(e.g., Methyl group prevents metabolism)

Click to download full resolution via product page

References
Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and

synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3294164/docs?utm_src=pdf-body-img#comprehensive-technical-guide-5-substituted-8-methoxyquinoline-derivatives
https://www.researchgate.net/publication/299493535_Theoretical_Studies_on_Electrophilic_Aromatic_Substitution_Reaction_for_8-Hydroxyquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3294164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[Link]

Trécourt, F., et al. (1995).[5] Substituted 8-Methoxyquinolines: Regioselective Bromination,

Coupling Reactions and Cyclization. Synthetic Communications, 25(24), 4011-4024.

Retrieved from [Link]

Owolabi, T., & Olarinoye, I. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-

methoxyquinoline and their Biological Activities. International Journal of Research in

Pharmacy and Science. Retrieved from [Link]

Wang, X., et al. (2013). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.

International Journal of Molecular Sciences. Retrieved from [Link]

Zieba, A., et al. (2024). Preparation of 8-methoxyquinoline-5-sulfonamides and their

anticancer evaluation. ResearchGate. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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